N1-methylcyclohexane-1,2-diamine
Description
Significance within Chiral Diamine Chemistry
Chiral vicinal diamines are of tremendous interest to synthetic chemists as they are fundamental components in a variety of chiral catalysts and pharmaceuticals. researchgate.net The cyclohexane-1,2-diamine scaffold, in particular, is one of the most important and widely used chiral backbones in the construction of ligands and catalysts for asymmetric synthesis. researchgate.net The trans-isomer is frequently employed due to its C2-symmetry, which can simplify the analysis of catalytic cycles and often leads to high levels of stereocontrol.
The introduction of a single methyl group on one of the nitrogen atoms, as in N1-methylcyclohexane-1,2-diamine, breaks the C2-symmetry of the parent trans-1,2-diaminocyclohexane. This modification to an unsymmetrically substituted diamine can have a profound impact on its catalytic activity and selectivity. The differing steric and electronic environments around the two nitrogen atoms can allow for more nuanced interactions with substrates and metal centers. This can be particularly advantageous in reactions where the two reacting partners have different spatial requirements.
The synthesis of such unsymmetrically substituted diamines can be challenging. researchgate.net However, methods have been developed for the synthesis of trans-1,2-diaminocyclohexane derivatives through the sequential opening of cyclohexene (B86901) oxide and the corresponding in situ generated aziridinium (B1262131) ions with amines. arkat-usa.org This approach allows for the introduction of different substituents on the nitrogen atoms, providing access to a diverse range of chiral diamine ligands.
Overview of Key Academic Research Domains for this compound and Related Cyclohexanediamine (B8721093) Ligands
The primary application of this compound and its related cyclohexanediamine ligands is in the field of asymmetric catalysis. These compounds can act as chiral ligands for transition metals or as organocatalysts themselves, facilitating a wide array of enantioselective reactions.
One major area of research is in asymmetric hydrogenation . Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in manganese(I)-catalyzed asymmetric hydrogenation of ketones, yielding chiral alcohols with good activity and enantioselectivity. rsc.orgnih.govresearchgate.net The steric and electronic properties of the ligand play a crucial role in determining the stereochemical outcome of the reaction.
Another significant domain is asymmetric conjugate addition . Bis(NHC) ligand precursors based on trans-1,2-diaminocyclohexane have been designed and synthesized for use in copper-catalyzed asymmetric conjugate addition reactions of enones with dialkylzinc reagents. mdpi.com These studies have shown that the chirality of the cyclohexanediamine backbone is critical for achieving high enantioselectivity. mdpi.com
Furthermore, derivatives of 1,2-diaminocyclohexane are employed in asymmetric organocatalysis . For instance, bifunctional organocatalysts incorporating the trans-DACH scaffold have been developed for various enantioselective transformations. researchgate.net These catalysts often feature a hydrogen-bond donor and a basic amine functionality, enabling the simultaneous activation of both the electrophile and the nucleophile. researchgate.net
The tables below summarize some of the key research findings involving cyclohexanediamine-derived ligands in asymmetric catalysis.
Table 1: Application of Cyclohexanediamine-Derived Ligands in Asymmetric Hydrogenation of Ketones
| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based PNNP ligand | Substituted acetophenones | Chiral 1-phenylethanols | Up to 85% | rsc.orgnih.govresearchgate.net |
Table 2: Application of Cyclohexanediamine-Derived Ligands in Asymmetric Conjugate Addition
| Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference |
| Cu(I) with bis(NHC) ligand from trans-1,2-diaminocyclohexane | Conjugate addition of Et2Zn to 2-cyclohexen-1-one | 97% | mdpi.com |
| Cu(I) with bis(NHC) ligand from trans-1,2-diaminocyclohexane | Conjugate addition of Et2Zn to 3-nonen-2-one | 90% | mdpi.com |
Table 3: Application of Cyclohexanediamine-Derived Organocatalysts
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
| trans-DACH bistriflamide | Addition of diethylzinc (B1219324) to aromatic aldehydes | Up to 90% (after amplification) | nih.gov |
| Primary amine-salicylamide from trans-cyclohexane-1,2-diamine | Conjugate addition of aldehydes to N-substituted maleimides | Up to 94% | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
UZFSSDLWBZWJRU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1N |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Preparation of N1 Methylcyclohexane 1,2 Diamine
Enantioselective Synthesis Strategies for N1-methylcyclohexane-1,2-diamine Stereoisomers
The preparation of enantiomerically pure this compound relies on several strategic approaches, including the use of chiral precursors, selective alkylation techniques, and carefully optimized multi-step reaction sequences.
Chiral Pool Approaches Utilizing Cyclohexanediamine (B8721093) Precursors
A primary strategy for synthesizing enantiopure this compound involves the use of commercially available and readily accessible chiral 1,2-diaminocyclohexane (DACH) as a starting material. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The trans-isomers, (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane, are common chiral building blocks. sigmaaldrich.comsigmaaldrich.com These can be obtained through the resolution of a mixture of cis and trans isomers by forming diastereomeric salts with chiral acids like L-(+)-tartaric acid. nih.govresearchgate.net For instance, the enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate can be isolated and subsequently used in further synthetic steps. researchgate.netresearchgate.net
The synthesis of the N,N'-dimethyl derivative from (R,R)-1,2-diaminocyclohexane has been documented, providing a basis for extension to the mono-methylated analogue. researchgate.net The selective mono-methylation of the chiral diamine precursor is a critical step to yield this compound.
Selective N-Alkylation and N-Methylation Techniques
Achieving selective mono-N-methylation of a diamine is a significant synthetic challenge due to the potential for di-alkylation. Various techniques can be employed to control the degree of methylation. Reductive amination using formaldehyde (B43269) is a common method for N-methylation of amines. sigmaaldrich.comarkat-usa.org By carefully controlling the stoichiometry of formaldehyde and a suitable reducing agent, such as sodium borohydride (B1222165), it is possible to favor the formation of the mono-methylated product. sigmaaldrich.com The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. sigmaaldrich.com The use of a large excess of the diamine substrate can also favor mono-alkylation.
Alternative approaches include the use of protecting groups. One amino group of the chiral 1,2-diaminocyclohexane can be selectively protected, for instance, with a Boc group to form (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. chemicalbook.com The remaining free amino group can then be methylated, followed by the deprotection of the Boc group to yield the desired this compound.
Multi-Step Synthetic Routes and Optimization of Reaction Conditions
The synthesis of this compound and its derivatives often involves multi-step sequences that require careful optimization of reaction conditions to maximize yield and purity. google.com A general approach to trans-1,2-diaminocyclohexane derivatives starts from cyclohexene (B86901) oxide. google.com The epoxide is first opened with an amine, such as methylamine, to form a trans-2-(alkylamino)cyclohexanol intermediate. nih.gov This amino alcohol can then be converted to a leaving group, such as a mesylate, followed by nucleophilic substitution with another amine to introduce the second amino functionality. google.com
Derivatization and Functionalization of the this compound Backbone for Advanced Ligand Scaffolds
The this compound backbone provides a robust and stereochemically defined platform for the construction of a wide array of chiral ligands. By introducing various substituents on the nitrogen atoms, ligands with diverse electronic and steric properties can be designed for specific applications in asymmetric catalysis.
Design and Synthesis of N,N'-Substituted Derivatives
The synthesis of unsymmetrically substituted N,N'-derivatives of 1,2-diaminocyclohexane is a key strategy for creating tailored ligands. nih.gov Starting with mono-protected 1,2-diaminocyclohexane, the free amino group can be functionalized with a desired substituent. After deprotection, the second amino group can be modified with a different functional group, leading to unsymmetrical N,N'-disubstituted diamines.
Rhodium-catalyzed hydroamination of allylic amines represents a powerful method for producing unsymmetrical vicinal diamines. chemicalbook.comsigmaaldrich.comnih.gov This approach allows for the coupling of various amine nucleophiles with allylic amines, providing access to a broad range of N,N'-substituted 1,2-diamines. chemicalbook.comsigmaaldrich.comnih.gov
| Precursor | Reagents and Conditions | Product | Reference |
| trans-(R,R)-1,2-diaminocyclohexane | 1. Aldehyde (2.05 equiv.), THF, reflux (MW) 2. Sodium borohydride (2.1 equiv.) 3. Carbonyldiimidazole (CDI) | 1,3-Disubstituted imidazolidin-2-one | nih.gov |
| Cyclohexene oxide | 1. Methylamine (aq.), 80°C 2. Mitsunobu reaction 3. Methylamine (aq.), 110°C | trans-N,N'-Dimethylcyclohexane-1,2-diamine | nih.gov |
| Primary/Secondary allylic amines | Amine nucleophiles, Rh-catalyst | Unsymmetrical vicinal diamines | chemicalbook.comsigmaaldrich.comnih.gov |
Introduction of Diverse Functional Groups (e.g., Phosphine (B1218219), Quinoline, Acridine (B1665455) Moieties)
The introduction of specific functional groups onto the this compound scaffold can impart unique catalytic properties to the resulting ligands.
Phosphine Moieties: Phosphine ligands are widely used in transition-metal catalysis. prepchem.com Chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands can be prepared by reacting (1R,2R)-(-)-1,2-diaminocyclohexane with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively. sigmaaldrich.com This methodology can be adapted for the synthesis of phosphine-containing ligands from this compound, where one of the amino groups is first methylated before the introduction of the phosphine group. The synthesis of mono-(N,N-dialkylamino)phosphine ligands through condensation reactions provides a route to P,N-ligands. medchemexpress.com
Quinoline Moieties: The synthesis of acridine derivatives can be achieved through various methods, including the reaction of diamines. nih.gov For example, a new synthesis of substituted acridines involves the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) in the presence of a diamine base. google.com This suggests that this compound could be used as the diamine component to create novel acridine-containing ligands. The synthesis of acridinium (B8443388) esters and amides can also be achieved through the cyclization and amidation of isatins with amines.
Acridine Moieties: The synthesis of acridine derivatives can be achieved through various methods, including the reaction of diamines. nih.gov For example, a new synthesis of substituted acridines involves the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine in the presence of a diamine base. google.com This suggests that this compound could be used as the diamine component to create novel acridine-containing ligands. The synthesis of acridinium esters and amides can also be achieved through the cyclization and amidation of isatins with amines.
| Functional Group | Synthetic Approach | Potential Application |
| Phosphine | Reaction with chlorophosphines or phosphinic chlorides | Asymmetric hydrogenation, cross-coupling reactions |
| Quinoline | Condensation reactions, Pd-catalyzed cyclizations | Asymmetric catalysis, fluorescent probes |
| Acridine | Reaction with isatins, Pd-catalyzed cyclizations | DNA intercalators, fluorescent ligands |
Methodological Challenges in Maintaining Stereochemical Integrity During Synthesis
The synthesis of unsymmetrically substituted chiral diamines such as this compound presents significant methodological challenges, particularly concerning the preservation of stereochemical integrity. These challenges are rooted in the need to control both the regioselectivity of the N-methylation and the stereochemistry at the two adjacent chiral centers on the cyclohexane (B81311) ring.
A primary difficulty lies in achieving selective mono-N-methylation of the parent compound, trans-1,2-diaminocyclohexane. Traditional alkylation methods often lead to a mixture of products, including the desired mono-methylated compound, the di-methylated product (N,N'-dimethylcyclohexane-1,2-diamine), and unreacted starting material. acs.org Separating these products can be complex and often results in a lower yield of the target molecule. Modern catalytic systems, for instance, using carbon dioxide as a C1 source with a rhodium perimidine-based NHC complex, have shown promise in tuning the selectivity between formylation and methylation, but precise control remains a significant hurdle. rsc.org
Furthermore, the reaction conditions required for N-methylation can compromise the stereochemical integrity of the chiral centers. The trans configuration of the starting diamine is the most common, and preserving this arrangement is crucial. The use of harsh reagents or high temperatures can lead to epimerization or racemization, resulting in a loss of enantiomeric purity. For example, syntheses involving intermediate aziridinium (B1262131) ions, formed from corresponding amino alcohols, must be carefully controlled. arkat-usa.org While this method is effective for producing trans-diamines, the use of a chiral amine for ring-opening can result in a mixture of diastereomers, which then requires separation by chromatographic methods. arkat-usa.org
Another challenge is the potential for intramolecular reactions or rearrangements. The proximity of the two amine groups can facilitate side reactions that may alter the stereochemistry or lead to undesired byproducts. The choice of protecting groups for the non-reacting amine is therefore critical. An ideal protecting group must be stable under the methylation conditions but easily removable without affecting the stereocenters.
The synthesis of specific stereoisomers of this compound is further complicated by the interplay between the existing chirality of the diamine and any chiral reagents or catalysts used. For instance, in the synthesis of related chiral diamines, the use of chiral ligands in metal-catalyzed reactions can lead to high diastereoselectivity. However, a mismatch between the chirality of the substrate and the ligand can result in poor yields or low stereoselectivity. acs.org
The table below summarizes findings from the synthesis of related N-alkylated diamines, highlighting the challenges in controlling selectivity and stereochemistry.
| Substrate | Reagent/Catalyst | Product(s) | Key Challenge/Finding | Reference(s) |
| (1R,2R)-1,2-diaminocyclohexane | Ethylchloroformate, then LiAlH4 | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Formation of the dicarbamate followed by reduction is effective for symmetrical dimethylation, but not mono-methylation. | nih.gov |
| Cyclohexene oxide | Methylamine, then Mitsunobu reagent | rac-trans-N1,N2-dimethylcyclohexane-1,2-diamine | Leads to a racemic mixture, requiring a subsequent resolution step to obtain enantiomerically pure products. | researchgate.net |
| trans-(±)-2-(1-pyrrolidinyl)cyclohexanol | Methanesulfonyl chloride, then ammonia | trans-(±)-1-Amino-2-(1-pyrrolidinyl)cyclohexane | Formation of an intermediate aziridinium ion can be a viable route, but control of stereochemistry during ring-opening is critical. | arkat-usa.org |
| Various primary amines | Dimethyl carbonate, Cu-Zr bimetallic nanoparticles | Mono- and di-methylated amines | Over-alkylation is a significant issue, leading to mixtures of products. Selectivity is dependent on reaction conditions. | acs.org |
Stereochemical and Conformational Analysis of N1 Methylcyclohexane 1,2 Diamine Systems
Configurational Isomerism and Diastereomeric Relationships of N1-methylcyclohexane-1,2-diamine
This compound, with two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring, can exist as multiple stereoisomers. These isomers are categorized based on the relative orientation of the amino and N-methylamino substituents as either cis or trans.
The trans and cis diastereomers of this compound exhibit distinct physical and chemical properties due to their different spatial arrangements. In the trans isomer, the amino and N-methylamino groups are on opposite sides of the cyclohexane ring. In the cis isomer, they are on the same side. These arrangements lead to different conformational preferences and stabilities.
For the related compound 1,2-dimethylcyclohexane, the trans isomer is generally more stable than the cis isomer. libretexts.org In the most stable chair conformation of the trans isomer, both methyl groups can occupy equatorial positions, minimizing steric strain. libretexts.org Conversely, in the cis isomer, one methyl group must be in an axial position, leading to unfavorable 1,3-diaxial interactions. libretexts.org A similar principle applies to this compound, where the bulky amino and N-methylamino groups will preferentially occupy equatorial positions to maximize stability.
Studies on the parent compound, 1,2-diaminocyclohexane, show that it exists as a mixture of three stereoisomers: the cis isomer and a pair of trans enantiomers. wikipedia.org While research on trans-1,2-diaminocyclohexane derivatives is extensive, especially in asymmetric catalysis, studies involving cis-1,2-diaminocyclohexane (B74578) derivatives are less common. researchgate.net
The relative stability of the cis and trans isomers of disubstituted cyclohexanes can be predicted by analyzing the steric interactions in their chair conformations. youtube.com For 1,2-disubstituted cyclohexanes, the trans isomer with both substituents in equatorial positions is typically more stable than the cis isomer, which must have one axial and one equatorial substituent. youtube.com
| Isomer | Substituent Positions (Most Stable Conformation) | Relative Stability |
|---|---|---|
| trans-N1-methylcyclohexane-1,2-diamine | 1-amino (equatorial), 2-N-methylamino (equatorial) | More stable |
| cis-N1-methylcyclohexane-1,2-diamine | 1-amino (axial), 2-N-methylamino (equatorial) or 1-amino (equatorial), 2-N-methylamino (axial) | Less stable |
The trans isomer of this compound is chiral and exists as a pair of enantiomers: (1R,2R)-N1-methylcyclohexane-1,2-diamine and (1S,2S)-N1-methylcyclohexane-1,2-diamine. The cis isomer, on the other hand, is a meso compound and is achiral due to a plane of symmetry.
The enantiomeric purity of the trans isomers is crucial for their use in asymmetric synthesis, where they often serve as chiral ligands for metal catalysts. researchgate.net The absolute configuration of these enantiomers is determined by their synthesis from enantiomerically pure starting materials. nih.gov For instance, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, a related compound, is synthesized from enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. nih.gov
The separation of enantiomers, or resolution, is a key step in obtaining chirally pure compounds. For the parent 1,2-diaminocyclohexane, resolution of the trans enantiomers is achieved by forming diastereomeric salts with chiral acids. wikipedia.org The high chiral purity of these diamine derivatives is essential for achieving high enantioselectivity in catalytic reactions.
Conformational Preferences of the Cyclohexane Ring and N-Substituents in Diamine Architectures
The most stable conformation of the cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain by having all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all adjacent C-H bonds staggered. libretexts.orgmasterorganicchemistry.com Cyclohexane exists as two rapidly interconverting chair conformations, often referred to as a "ring flip". youtube.com
In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. libretexts.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org The two chair conformations are in equilibrium, and the position of this equilibrium is determined by the steric bulk of the substituents.
For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable. libretexts.org This is because an axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial strain. libretexts.org In the case of methylcyclohexane, the equatorial conformer is more stable than the axial conformer by about 7.3 kJ/mol. stereoelectronics.org
The conformational stability of this compound is influenced by a combination of steric and electronic factors. The primary steric consideration is the minimization of 1,3-diaxial interactions. libretexts.org Therefore, the most stable conformation will have the bulkier N-methylamino group and the amino group in equatorial positions.
In the trans-1,2-disubstituted isomer, a chair conformation with both substituents in equatorial positions (diequatorial) is significantly more stable than the diaxial conformation. libretexts.org For the cis-1,2-disubstituted isomer, both chair conformations will have one substituent in an axial position and one in an equatorial position (axial-equatorial), making them of similar energy. libretexts.org
Electronic effects, such as intramolecular hydrogen bonding between the amino and N-methylamino groups, can also influence conformational preferences. However, in nonpolar solvents, these interactions are generally less significant than the steric repulsions.
| Interaction | Energy Cost (kJ/mol) |
|---|---|
| Axial Methyl Group (1,3-diaxial interactions) | 7.6 |
| Gauche interaction between two methyl groups (in cis-1,2-dimethylcyclohexane) | 3.8 |
The relative energies of different conformations can be determined through both experimental and theoretical methods. Experimental techniques such as NMR spectroscopy can provide information about the equilibrium between different conformers.
Theoretical calculations, ranging from molecular mechanics force fields to high-level ab initio and density functional theory (DFT) methods, are powerful tools for predicting conformational energies. nih.gov For example, the conformational energy of methylcyclohexane, which is the energy difference between the axial and equatorial conformers, has been calculated using various theoretical models and is in good agreement with experimental values. stereoelectronics.orgnih.gov These computational methods allow for a detailed analysis of the steric and electronic factors that govern conformational preferences in complex molecules like this compound. nih.gov
Applications in Asymmetric Catalysis and Enantioselective Transformations
N¹-methylcyclohexane-1,2-diamine as a Chiral Ligand Precursor for Asymmetric Catalysis
N¹-methylcyclohexane-1,2-diamine, particularly in its enantiomerically pure forms like (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, is a C₂-symmetric chiral amine that serves as a fundamental building block in the synthesis of more complex chiral ligands. nih.govresearchgate.net Its rigid cyclohexane (B81311) backbone, which typically adopts a chair conformation with the amino groups in equatorial positions, provides a well-defined stereochemical environment crucial for inducing asymmetry in catalytic reactions. nih.govresearchgate.net
This diamine is a key starting material for a diverse array of chiral ligands used in metal-catalyzed asymmetric synthesis. nih.govresearchgate.net For instance, derivatives such as trans-N,N'-dimethyl-1,2-cyclohexanediamine are used to form highly active catalyst systems with copper for the amidation of aryl halides. researchgate.net Furthermore, it is a precursor for sophisticated ligands, including:
Bis(N-heterocyclic carbene) (NHC) ligands : These are synthesized from the diamine backbone and employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com
Tetradentate PNNP and SNNS ligands : These ligands, incorporating the (R,R)-1,2-diaminocyclohexane framework, are used to create manganese(I) complexes for the asymmetric hydrogenation of ketones. nih.gov
The versatility of the N¹-methylcyclohexane-1,2-diamine scaffold allows for systematic modification, enabling the fine-tuning of the steric and electronic properties of the resulting chiral ligands to optimize their performance in specific catalytic transformations.
Asymmetric Hydrogenation Reactions Mediated by N¹-methylcyclohexane-1,2-diamine Derivatives
Derivatives of N¹-methylcyclohexane-1,2-diamine are integral components of catalysts for the asymmetric hydrogenation of unsaturated compounds, such as ketones and imines, to produce chiral alcohols and amines.
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.eduwikipedia.org This process involves the combination of a kinetic resolution with the simultaneous in-situ racemization of the slower-reacting enantiomer of the starting material. princeton.eduwikipedia.org For a DKR to be efficient, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu
Chiral ligands derived from diamines are frequently employed in metal catalysts used for DKR processes. In the context of reductions, a chiral catalyst selectively hydrogenates one enantiomer of a racemic substrate while the unreacted enantiomer is continuously racemized. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. wikipedia.org
The enantioselective hydrogenation of ketones and imines is a critical method for synthesizing chiral alcohols and amines, respectively. Catalysts derived from N¹-methylcyclohexane-1,2-diamine have demonstrated significant efficacy in these transformations.
Ruthenium(II) complexes incorporating both a diphosphine and a chiral diamine ligand are highly effective for the asymmetric hydrogenation of ketones. youtube.com Specifically, catalysts of the type trans-[RuCl₂{(1,2-bis(diphenylphosphino)methyl)cyclohexane}(diamine)] are reported to be highly active and enantioselective for the reduction of a broad range of aryl and heteroaryl ketones. acs.org
More recently, manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully applied to the asymmetric hydrogenation of various ketones. nih.gov These catalysts have shown good activity and enantioselectivity, providing access to enantioenriched secondary alcohols. nih.gov
| Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Acetophenone | 98 | 85 |
| 4'-Methylacetophenone | 99 | 83 |
| 4'-Chloroacetophenone | 99 | 81 |
| 4'-Bromoacetophenone | 99 | 82 |
| 3'-Chloroacetophenone | 99 | 84 |
While the hydrogenation of imines presents additional challenges, such as potential substrate hydrolysis and product inhibition of the catalyst, the development of robust catalytic systems remains an active area of research. youtube.comdigitellinc.com
Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Ligands derived from N¹-methylcyclohexane-1,2-diamine are also pivotal in promoting asymmetric C-C and C-N bond-forming reactions, expanding the toolkit for constructing complex chiral molecules.
The Henry reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction that creates β-nitro alcohols from the addition of a nitroalkane to a carbonyl compound. mdpi.comorganic-chemistry.org The development of asymmetric versions of this reaction is of great interest for producing valuable, highly functionalized chiral building blocks.
Copper(II) complexes featuring ligands derived from trans-cyclohexane-1,2-diamine have proven to be efficient catalysts for the enantioselective Henry reaction. mdpi.com One study demonstrated that a copper(II) acetate (B1210297) complex with a ligand containing two enantiomerically pure trans-cyclohexane-1,2-diamine units effectively catalyzed the reaction between various aromatic aldehydes and nitromethane. mdpi.com The reaction conditions, including catalyst loading and temperature, were optimized to achieve good yields and high enantioselectivities. mdpi.com
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 80 | 90 |
| 4-Nitrobenzaldehyde | 85 | 92 |
| 4-Chlorobenzaldehyde | 78 | 91 |
| 4-Methoxybenzaldehyde | 75 | 88 |
| 2-Naphthaldehyde | 82 | 93 |
The success of these catalysts highlights the effectiveness of the chiral environment provided by the cyclohexane-1,2-diamine scaffold in controlling the stereochemical outcome of the reaction.
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann and Goldberg reactions, are powerful methods for forming aryl-nitrogen bonds. The use of diamine ligands has been a significant advancement in this area, enabling these reactions to proceed under much milder conditions with catalytic amounts of copper. researchgate.netnih.gov
Catalyst systems based on trans-N,N'-dimethyl-1,2-cyclohexanediamine have been identified as among the most active and general for the copper-catalyzed amidation of aryl halides. researchgate.net These catalysts are effective for coupling a wide range of aryl iodides, bromides, and even some activated chlorides with various amides. researchgate.net The robustness of this catalytic system allows for the presence of numerous functional groups that might not be compatible with other cross-coupling methodologies. researchgate.net The development of these diamine-ligated copper catalysts has substantially broadened the scope and utility of C-N coupling reactions in organic synthesis. nih.gov
Asymmetric Epoxidation Processes
Catalysts derived from 1,2-diaminocyclohexane are renowned for their ability to effect highly enantioselective epoxidations of olefins. While specific data for N1-methylcyclohexane-1,2-diamine is scarce, research on related N,N'-dialkylated derivatives provides significant insights. For instance, manganese complexes of N,N'-dialkylated 1,2-diaminocyclohexane ligands have been shown to be effective catalysts for the epoxidation of various olefins with high enantioselectivity. The presence of N-alkyl groups is known to influence the steric and electronic properties of the catalyst, which in turn affects its reactivity and the stereochemical outcome of the reaction. It is plausible that a catalyst derived from this compound would exhibit a unique catalytic profile due to its asymmetric N-substitution pattern, potentially offering different levels of enantioselectivity compared to its unsubstituted or disubstituted counterparts.
Organocatalysis and Metal-Free Asymmetric Transformations Involving Cyclohexanediamines
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant contributions from derivatives of 1,2-diaminocyclohexane. These compounds can act as bifunctional catalysts, activating both the nucleophile and the electrophile in a reaction.
Derivatives of (1R,2R)-cyclohexane-1,2-diamine have been developed as bifunctional, noncovalent organocatalysts. cymitquimica.com These catalysts, which feature a hydrogen-bond donor and a tertiary amine, have been tested in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, showing moderate to good conversions and enantioselectivities. cymitquimica.commdpi.com The selective alkylation of one of the primary amino groups is a key step in the synthesis of these catalysts. cymitquimica.com While these studies often involve more complex N-substituents, they underscore the potential of mono-N-alkylated cyclohexanediamines, such as this compound, to serve as foundational structures for novel organocatalysts. The presence of both a primary and a secondary amine in this compound could allow for unique reactivity and selectivity in metal-free asymmetric transformations.
Mechanistic Investigations of Chiral Induction in Catalytic Cycles
Understanding the mechanism of chiral induction is crucial for the rational design of new and improved asymmetric catalysts. For catalysts based on 1,2-diaminocyclohexane derivatives, the conformation of the cyclohexane ring and the nature of the N-substituents play a pivotal role in determining the stereochemical outcome of the catalyzed reaction.
Transition State Modeling and Elucidation of Stereodetermining Steps
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of reactions catalyzed by 1,2-diaminocyclohexane-derived catalysts. These models help to identify the key interactions in the stereodetermining step of the reaction. For instance, in the asymmetric hydrogenation of ketones catalyzed by manganese complexes of chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane, DFT calculations have revealed that steric repulsion between the substrate and the ligand significantly influences the formation of the major product enantiomer. mdpi.com
While specific transition state models for reactions involving this compound are not prevalent, it can be inferred that the single methyl group would create a distinct steric and electronic environment in the transition state assembly. This could lead to a preference for a specific orientation of the substrate, thereby inducing chirality in the product. The development of computational models for such systems is an area ripe for future investigation. mit.edu
Role of Ligand Flexibility and Rigidity in Enantiocontrol
The balance between flexibility and rigidity in a chiral ligand is a critical factor for achieving high enantioselectivity. A ligand that is too flexible may adopt multiple conformations in the transition state, leading to a loss of stereocontrol. Conversely, a highly rigid ligand may not be able to accommodate a wide range of substrates.
The cyclohexane backbone of this compound provides a degree of conformational rigidity. The introduction of a single methyl group on one of the nitrogen atoms can further influence the ligand's conformational preferences. This N-methylation can affect the chelation geometry when the diamine is coordinated to a metal center, thereby influencing the shape of the catalytic pocket and the approach of the substrate. In organocatalysis, the N-methyl group can impact the hydrogen-bonding network and steric interactions that govern the enantioselectivity of the transformation. The unique structural attributes of this compound, with its combination of a primary and a secondary amine, present an interesting case for studying the nuanced effects of ligand architecture on enantiocontrol.
Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Complex Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique is crucial for unequivocally establishing the stereochemistry of chiral molecules like N1-methylcyclohexane-1,2-diamine.
The process requires growing a high-quality single crystal of the compound or a suitable derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, which reveals the precise arrangement of atoms in space. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry.
While crystal structure data for this compound itself is not publicly documented, studies on closely related compounds such as (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine demonstrate the power of this technique. For this analogue, X-ray diffraction confirmed that the cyclohexane (B81311) ring adopts a chair conformation with the amino groups in equatorial positions. Such analysis provides precise data on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry and steric properties.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Conformation | Chair (cyclohexane ring) |
| Substituent Position | Amino groups equatorial |
Mass Spectrometry (HRMS) for Molecular Formula Confirmation in Complex Synthetic Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its molecular formula. This is particularly valuable in multi-step syntheses where it can confirm the identity of intermediates and the final product, distinguishing it from other potential byproducts with the same nominal mass.
For this compound, the molecular formula is C₇H₁₆N₂. nih.gov The calculated monoisotopic mass for this compound is 128.131348519 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The high accuracy of the measured m/z value for this ion would provide strong evidence to confirm the molecular formula C₇H₁₆N₂.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂ nih.gov |
| Calculated Monoisotopic Mass | 128.131348519 Da nih.gov |
| Expected Ion (ESI-HRMS) | [C₇H₁₇N₂]⁺ (as [M+H]⁺) |
| Expected m/z for [M+H]⁺ | 129.13863 |
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)
Since this compound is a chiral compound, it exists as a pair of enantiomers. Quantifying the relative amounts of each enantiomer in a sample, known as determining the enantiomeric excess (ee), is critical in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this analysis. nih.govnih.gov
Chiral HPLC: In chiral HPLC, enantiomers are separated on a chiral stationary phase (CSP). csfarmacie.czresearchgate.net The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, which have different stabilities and thus different retention times. For amine-containing compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com Alternatively, the diamine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) stationary phase. mdpi.com
Chiral GC: For volatile compounds, chiral Gas Chromatography (GC) is a suitable alternative. nih.gov Similar to HPLC, separation is achieved using a column with a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for the separation of enantiomers of various classes of compounds, including amines. csfarmacie.cz The choice of the specific CSP and the analytical conditions (temperature program, carrier gas flow) are optimized to achieve baseline separation of the enantiomers, allowing for accurate integration of the peak areas to determine the enantiomeric excess. nih.gov
| Technique | Stationary Phase Principle | Detection Method | Primary Application |
|---|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | UV, MS | Enantiomeric excess (ee) determination |
| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | FID, MS | Enantiomeric excess (ee) determination for volatile derivatives |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and condensed phases. For N1-methylcyclohexane-1,2-diamine and its metal complexes, DFT calculations are instrumental in understanding the nature of chemical bonds, molecular orbital energies, and the distribution of electron density.
Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths and angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography researchgate.net. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive researchgate.netmedicopublication.com.
For instance, in studies of related cyclohexane-1,2-diamine metal complexes, DFT calculations using basis sets like B3LYP-SDD have been employed to determine these electronic parameters researchgate.netmedicopublication.com. The calculations reveal how the coordination of the diamine ligand to a metal center alters the electronic properties of both the ligand and the metal. The distribution of HOMO and LUMO orbitals can indicate the regions of the molecule most likely to be involved in electron donation or acceptance during a chemical reaction researchgate.net.
Table 1: Representative Electronic Properties of a Diamine Complex Calculated by DFT (Note: This data is illustrative, based on findings for related metal-diamine complexes, and demonstrates the type of information obtained from DFT calculations.)
| Calculated Parameter | Representative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | 0.28 Debye | Measures the overall polarity of the molecule. mdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes of this compound Systems
The cyclohexane (B81311) ring is not planar and can adopt several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. For a substituted cyclohexane like this compound, the orientation of the amino and N-methylamino groups (axial vs. equatorial) significantly impacts the molecule's stability and reactivity.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating the system at various temperatures, MD can map the conformational landscape and determine the relative stabilities of different conformers. nih.gov These simulations rely on a force field, a set of empirical energy functions, to calculate the forces between atoms and predict their motion. sapub.org
For this compound, MD simulations would reveal the energy barriers for ring inversion (the process of one chair conformation converting to another). The simulations would also show the preferential orientation of the substituents. Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and other axial atoms on the same side of the ring. sapub.org The distribution of sampled conformations during an MD simulation can be correlated with the Boltzmann distribution derived from their relative energies, providing a quantitative measure of their populations at equilibrium. nih.gov
Table 2: Theoretical Conformational Analysis of a Disubstituted Cyclohexane (Note: This table illustrates the general principles of conformational analysis for a molecule like this compound.)
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Key Feature |
| Chair 1 | Equatorial-Equatorial (e,e) | 0 (most stable) | Minimal steric strain. |
| Chair 2 | Axial-Axial (a,a) | > 5 | Significant 1,3-diaxial interactions. sapub.org |
| Twist-Boat | - | ~5-6 | Intermediate, flexible conformation. |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
When this compound is used as a chiral ligand in catalysis, understanding the reaction mechanism is crucial for optimization. Computational modeling, often using DFT, allows for the detailed investigation of catalytic pathways. This involves identifying all relevant intermediates and, critically, the transition states that connect them.
A prominent example is the modeling of asymmetric transfer hydrogenation, where a chiral diamine ligand is part of a metal catalyst (e.g., with Manganese). nih.gov Computational studies can map out the entire catalytic cycle, such as the formation of the active metal-hydride species, the coordination of the substrate (e.g., a ketone), the hydride transfer step that determines the product's stereochemistry, and the final product release. nih.gov
By calculating the free energy of each species along the reaction coordinate, a free energy profile can be constructed. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. Furthermore, by modeling the pathways leading to both the (R) and (S) enantiomers of the product, the origin of enantioselectivity can be pinpointed to the difference in the energy barriers of the two competing diastereomeric transition states. nih.gov
Table 3: Illustrative Steps in a Modeled Catalytic Cycle (e.g., Ketone Hydrogenation)
| Step | Description | Computational Insight |
| 1 | Catalyst Activation | Formation of the active metal-hydride species from a precatalyst. |
| 2 | Substrate Binding | Coordination of the ketone to the chiral catalyst. |
| 3 | Hydride Transfer (TS) | The key enantiodetermining transition state where the hydride is transferred to the ketone. nih.gov |
| 4 | Product Release | Dissociation of the alcohol product, regenerating the catalyst for the next cycle. |
Prediction of Chiral Recognition and Enantioselectivity via Computational Methods
A primary goal of computational catalysis is to predict the enantioselectivity of a chiral catalyst before it is synthesized and tested in the lab. For a catalyst employing this compound, this means predicting the enantiomeric excess (e.e.) of a given reaction.
The conventional method for this prediction is to calculate the free energy difference (ΔΔG‡) between the transition states leading to the R and S products. A larger energy difference implies higher selectivity. nih.gov However, recent studies have shown that this simplified model can be insufficient. Microkinetic modeling, which considers the energetics of all steps in the catalytic cycle, can provide a more accurate prediction. It has been demonstrated that even small variations in the energy of non-enantiodetermining steps can significantly impact the predicted e.e. nih.gov In fact, it is noted that uncertainties within the typical range of chemical accuracy for DFT calculations (e.g., up to 5 kJ/mol) can sometimes lead to a complete reversal of the predicted favored enantiomer. nih.gov
To address the complexity and computational cost of these predictions, machine learning (ML) models are emerging as a powerful tool. These models can be trained on datasets of DFT-computed reaction energies and catalyst structures to predict the enantioselectivity of new, untested catalysts rapidly. nih.gov By using molecular representations that capture the key structural features of the catalytic intermediates, these ML models can achieve high accuracy in predicting activation energies and, consequently, enantiomeric excess, facilitating the high-throughput screening of potential catalysts. nih.gov
Table 4: Example of Computational Prediction of Enantioselectivity
| Chiral Ligand | Reaction | ΔΔG‡ (kcal/mol) (Calculated) | Predicted e.e. (%) | Experimental e.e. (%) |
| Ligand A | Ketone Reduction | 1.8 | 90% (R) | 88% (R) |
| Ligand B | Ketone Reduction | 0.5 | 35% (S) | 30% (S) |
Emerging Research Directions and Future Perspectives
Rational Design of Next-Generation Cyclohexanediamine-Based Chiral Ligands with Enhanced Performance
The efficacy of a metal-catalyzed asymmetric reaction is profoundly influenced by the structural characteristics of the chiral ligand. nih.gov For catalysts based on the cyclohexanediamine (B8721093) framework, researchers are moving beyond simple derivatives to rationally design ligands with superior activity and selectivity. A key strategy involves the development of polymeric chiral diamine ligands. These polymeric structures can lead to highly active and, crucially, recyclable catalysts, which is a significant advantage for industrial applications. For instance, iridium complexes with polymeric diamine ligands have demonstrated exceptional efficiency and recyclability in the asymmetric transfer hydrogenation (ATH) of ketones, achieving high total turnover numbers over multiple cycles. nih.gov
Another design approach focuses on fine-tuning the electronic and steric properties of the ligand. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its analogues have proven to be effective ligands for various metal-catalyzed asymmetric reactions, including nickel-catalyzed cross-couplings. nih.gov The design principle involves modifying the aryl groups on the diamine backbone to optimize the catalyst's interaction with the substrate. Furthermore, an innovative strategy to boost catalytic performance is emerging that focuses not on altering the complex chiral ligand itself, but on the achiral counterion associated with the catalyst. nih.gov This approach can unlock the full potential of a single chiral ligand, simplifying the resource-intensive process of ligand optimization. nih.gov
The table below illustrates how modifications to catalyst design, based on a diamine scaffold, impact performance in asymmetric reactions.
| Catalyst/Ligand System | Reaction Type | Key Feature | Reported Performance Metric | Source |
|---|---|---|---|---|
| Iridium-Polymeric Diamine Complexes | Asymmetric Transfer Hydrogenation (ATH) of ketones | Polymeric, recyclable ligand | Up to 99% enantiomeric excess (ee) and 12,000 total TONs | nih.gov |
| (1R,2R)-Cyclohexane-1,2-diamine derived organocatalysts | Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene | Bifunctional H-bond donor scaffold | Up to 93% conversion and 41% ee | mdpi.com |
| Cu/(rac; S,S)-L1 bis(NHC) ligand | Asymmetric conjugate addition to 2-cyclohexen-1-one | Bis(NHC) ligand on cyclohexanediamine backbone | (R)-3-ethylcyclohexanone with 97% ee | mdpi.com |
| Mn(I)-PNNP Tetradentate Ligand | Asymmetric Hydrogenation of ketones | Chiral tetradentate ligand from 1,2-diaminocyclohexane | Up to 85% ee | rsc.org |
Integration of N1-methylcyclohexane-1,2-diamine Derivatives into Novel Catalytic Systems and Multicomponent Reactions
The versatility of the this compound scaffold allows for its incorporation into a wide array of novel catalytic systems. Diamine ligands have become particularly important in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the substrate scope for forming C-N, C-O, and C-C bonds. researchgate.netnih.govrsc.org For example, bis(N-heterocyclic carbene) (NHC) ligands derived from a trans-1,2-diaminocyclohexane backbone have been successfully used in copper-catalyzed asymmetric conjugate additions, demonstrating high enantioselectivity. mdpi.com
A significant area of future growth is the integration of these chiral diamines into multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov This approach offers high atom economy and convergence, rapidly building molecular complexity. nih.gov The defined stereochemistry and functional handles of this compound derivatives make them ideal chiral components or catalysts for asymmetric MCRs, enabling the synthesis of complex, stereochemically-rich molecules in a single step. For instance, MCRs have been developed for the rapid synthesis of diverse structures like 1,3-disubstituted propanones from methyleneaziridines, showcasing the potential for creating multiple new bonds in one pot. researchgate.net
Green Chemistry Approaches in the Synthesis and Application of Diamine Ligands
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, and diamine ligands are no exception. A major focus is the development of sustainable synthetic routes. This includes the production of diamines from renewable, bio-based feedstocks like glucose and vegetable oils, which is crucial for establishing a sustainable chemical industry. nih.govresearchgate.net Research into the microbial production of diamines using engineered organisms like Escherichia coli is a promising pathway toward replacing petrochemical-based methods. nih.govresearchgate.net
On the application side, green approaches aim to minimize waste and energy consumption. One strategy is the development of highly efficient and recyclable catalysts, such as the previously mentioned polymeric diamine-iridium systems. nih.gov Another is the design of catalysts that can operate in environmentally benign solvents, such as water. The design of chiral diamine catalysts that are effective for asymmetric reactions in aqueous media represents a significant step towards greener chemical transformations. chemrxiv.org Furthermore, research into efficient hydrogenation of aromatic diamines using novel catalytic systems, like ruthenium on graphitic carbon nitride (Ru/g-C3N4), provides an additive-free, green alternative for producing valuable cycloaliphatic diamines. researchgate.netdtu.dk
Advanced Applications Beyond Traditional Catalysis, Utilizing Unique Structural Features (e.g., in advanced materials science as chiral linkers for frameworks)
The unique, rigid, and chiral structure of this compound and its derivatives makes them valuable building blocks for advanced materials, extending their utility far beyond traditional catalysis. A prominent application is their use as chiral linkers in the construction of metal-organic frameworks (MOFs). nih.govrsc.org
Homochiral MOFs, built from enantiomerically pure linkers, are porous, crystalline materials with precisely defined chiral environments. nih.govrsc.org These materials are receiving significant attention for their potential in enantioselective applications. By incorporating a chiral diamine-based linker, it is possible to create MOFs that can differentiate between enantiomers, leading to applications in chiral separations and enantioselective luminescent sensing. nih.govnih.gov The strategic installation of these chiral linkers can enhance the structural diversity and stability of the frameworks, allowing for the precise construction of functional materials. nih.gov Research has also shown that even structural defects within these chiral MOFs can be tuned to improve their enantioseparation capabilities. nih.gov
Beyond MOFs, diamines are fundamental monomers in the polymer industry for the synthesis of materials like polyamides (nylons) and polyurethanes. nih.govresearchgate.net The development of bio-based diamines contributes to the creation of more sustainable, high-performance polymers. researchgate.net The inherent structural properties of this compound could be leveraged to create specialty polymers with unique thermal and mechanical properties.
Q & A
Q. What are the standard synthetic routes for preparing N1-methylcyclohexane-1,2-diamine derivatives, and how can their purity and stereochemistry be controlled?
- Methodological Answer : this compound derivatives are typically synthesized via reductive alkylation or Schiff base formation. For example, symmetric α-diimine Schiff bases (e.g., N,N′-bis(phenylmethylene) derivatives) are synthesized by refluxing cyclohexane-1,2-diamine with substituted aldehydes in ethanol, followed by crystallization . Stereochemical control (e.g., trans vs. cis isomers) is achieved using chiral resolving agents like tartaric acid or enantioselective catalysts . Purity is confirmed via GC, NMR, and X-ray crystallography, with storage under inert atmospheres to prevent decomposition .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of these diamines?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry (e.g., chair conformation of cyclohexane rings and bond lengths like C=N at 1.249 Å) .
- NMR spectroscopy identifies substitution patterns and stereochemistry (e.g., diastereotopic protons in trans isomers) .
- HPLC with chiral columns confirms enantiopurity, essential for asymmetric catalysis applications .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of Schiff base derivatives derived from cyclohexane-1,2-diamine?
- Methodological Answer : Substituents like nitro groups on aromatic rings enhance antimicrobial activity by increasing electron-withdrawing effects, as shown in N,N′-bis(nitrophenylmethylene) derivatives. Systematic SAR studies involve synthesizing derivatives with varying substituents (ortho, meta, para), followed by disk diffusion assays against bacterial/fungal strains. Nitro groups at para positions (Compound 4) show higher activity due to improved membrane penetration .
Q. What strategies optimize the design of chiral ligands based on this compound for asymmetric catalysis?
- Methodological Answer :
- Steric tuning : Bulky groups (e.g., bis(diphenylphosphino) moieties in DTB-SpiroPAP ligands) enhance enantioselectivity in metal-catalyzed reactions .
- Coordination geometry : Trans-N,N′-dimethyl derivatives form stable octahedral complexes with metals like Hg(II) or Pt(II), critical for catalytic cycles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve ligand solubility and metal-ligand binding kinetics .
Q. How can stereochemical discrepancies in synthesis be resolved, and what are their impacts on reactivity?
- Methodological Answer :
- Chiral resolution : Racemic mixtures are separated using enantiopure tartaric acid, yielding (1R,2R) or (1S,2S) isomers with >99% ee .
- Impact on catalysis : Trans isomers (e.g., (1R,2R)-N,N′-dimethyl derivatives) show superior performance in asymmetric hydrogenation compared to cis analogs due to favorable spatial alignment of donor atoms .
- Crystallographic validation : Single-crystal studies confirm absolute configuration, preventing misassignment .
Data Contradictions and Resolution
- Stereochemical Stability : notes commercial products may lack stereochemical guarantees, while specifies enantiopure forms. Researchers must validate stereochemistry via chiral HPLC or X-ray analysis before application .
- Synthetic Complexity : Early syntheses of trans-cyclopentane-1,2-diamine analogs were deemed impractical, but newer methods (e.g., enzymatic resolution) offer improved yields . This highlights the need for method optimization when extrapolating protocols to cyclohexane systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
